(Perfluorocyclohexyl)methyl methacrylate

説明

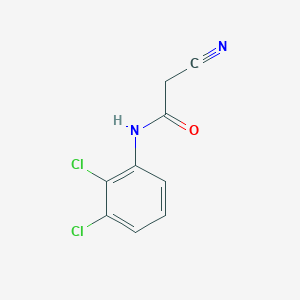

“(Perfluorocyclohexyl)methyl methacrylate” is a derivative of Methyl Methacrylate (MMA), which is an organic compound with the formula CH2=C(CH3)COOCH3 . This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly(methyl methacrylate) (PMMA) .

Synthesis Analysis

The synthesis of MMA involves several industrially important precursors for large-scale acrylic plastic production . The existing industrial synthetic protocols for these precursors utilize expensive catalysts accompanied by toxic and explosive gases such as carbon monoxide, ethylene, and hydrogen .Molecular Structure Analysis

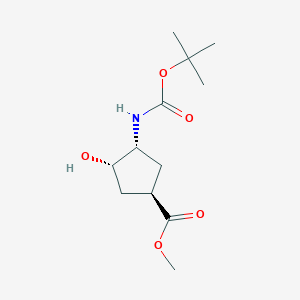

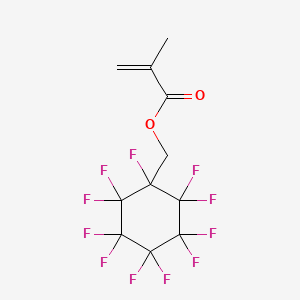

The (Perfluorocyclohexyl)methyl methacrylate molecule contains a total of 31 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) . The molecule contains a total of 31 atom(s). There are 7 Hydrogen atom(s), 11 Carbon atom(s), 2 Oxygen atom(s), and 11 Fluorine atom(s) .Chemical Reactions Analysis

MMA is the main pyrolysis product of the widely used polymer polymethyl methacrylate; therefore, a compact mechanism of MMA oxidation is of interest for CFD modeling of flame propagation over this polymer . A reduced mechanism of MMA combustion consisting of 263 elementary reactions involving 66 species was developed based on a detailed chemical-kinetic mechanism of MMA oxidation in flames .Physical And Chemical Properties Analysis

MMA is a colorless liquid with an acrid, fruity odor . It has a density of 0.94 g/cm3, a melting point of -48 °C, and a boiling point of 101 °C . It is soluble in water at 1.5 g/100 ml . It has a vapor pressure of 29 mmHg at 20°C .科学的研究の応用

Application in Coating Materials

Specific Scientific Field

Materials Science

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate is used in the synthesis of novel fluorine-containing methacrylate polymers for coating . These polymers exhibit excellent water and oil repellency .

Methods of Application

A new structural fluorine-containing methacrylate monomer was synthesized from perfluoro-2-methyl-2-pentene. This monomer was then used to obtain a homopolymer and copolymers with different alkyl chain lengths .

Results or Outcomes

The films of the homopolymer and part of the copolymers showed similar contact angles with the corresponding polymers prepared from other compounds, but greater than that of the C6F13(CF3)CHOC(O)CH=CH2 homopolymer . The thermal stability of all the polymers was greater than 220 °C .

Application in High Molecular Weight Poly(Methyl Methacrylate)

Specific Scientific Field

Polymer Chemistry

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate is used in the synthesis of high molecular weight poly(methyl methacrylate) (PMMA), which has applications in various fields due to its good transparency, chemical stability, and electrical insulation .

Methods of Application

High molecular weight PMMA is synthesized using conventional free radical polymerization, atom transfer radical polymerization (ATRP), and coordination polymerization .

Results or Outcomes

The mechanical properties of PMMA, such as tensile strength, fracture surface energy, shear modulus, and Young’s modulus, increase with the increase in molecular weight .

Application in Dental Prosthetics

Specific Scientific Field

Dentistry

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate, as a component of polymethyl methacrylate (PMMA), is used in the fabrication of provisional restorations in prosthodontics .

Methods of Application

PMMA is synthesized from the monomer methyl methacrylate (MMA) and is used to make provisional restorations .

Results or Outcomes

PMMA is popular in the dental field because it is suitable for short-term interim restorations in the oral cavity .

Application in Polyvinylidene Fluoride (PVDF) Membranes

Specific Scientific Field

Polymer Science and Engineering

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate is used in the modification of PVDF membranes. These membranes have applications in sensors, biomedical engineering and devices, nanotechnology, solar applications, energy harvesting, and drug delivery carrier .

Methods of Application

The PVDF membranes are modified by incorporating (Perfluorocyclohexyl)methyl methacrylate into the polymer matrix .

Results or Outcomes

The modified PVDF membranes exhibit excellent piezoelectric properties, thermal stability, mechanical strength, and chemical tolerance to a range of materials such as acids, bases, organic solvents, grease, and fat .

Application in Adhesives, Resins, and Copolymers

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate is used in the synthesis of adhesives, resins, and copolymers. These materials have wide-ranging applications across numerous industries .

Methods of Application

The adhesives, resins, and copolymers are synthesized by polymerizing (Perfluorocyclohexyl)methyl methacrylate with other monomers .

Results or Outcomes

The resulting materials exhibit properties such as adhesion, hardness, and resistance to chemicals, which are critical in coatings, adhesives, paints, and sealants .

Application in Optical Devices

Specific Scientific Field

Optical Engineering

Summary of the Application

(Perfluorocyclohexyl)methyl methacrylate is used in the fabrication of optical devices due to its excellent optical transparency, high UV resistance, and good chemical resistance .

Methods of Application

Optical devices are fabricated by molding or machining polymethyl methacrylate (PMMA) that contains (Perfluorocyclohexyl)methyl methacrylate .

Results or Outcomes

The resulting optical devices exhibit high strength and impact resistance, making PMMA a popular choice for use in optical devices .

Safety And Hazards

MMA is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It may also cause respiratory irritation . It is harmful to aquatic life . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release to the environment .

将来の方向性

The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy what is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light .

特性

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZAHYHMWKNGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379783 | |

| Record name | (Perfluorocyclohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Perfluorocyclohexyl)methyl methacrylate | |

CAS RN |

25965-83-7 | |

| Record name | (Perfluorocyclohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25965-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)